molecular formula C21H21N3O4S2 B2838159 4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 393838-08-9

4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2838159
CAS No.: 393838-08-9
M. Wt: 443.54
InChI Key: XREPAUVZPFMQPR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the para position with an N,N-diallylsulfamoyl group and linked to a 6-methoxybenzo[d]thiazol-2-yl moiety via the amide nitrogen (Fig. 1).

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-4-12-24(13-5-2)30(26,27)17-9-6-15(7-10-17)20(25)23-21-22-18-11-8-16(28-3)14-19(18)29-21/h4-11,14H,1-2,12-13H2,3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREPAUVZPFMQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a benzamide core modified by a sulfamoyl group and a methoxybenzothiazole moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H20N2O3S
Molecular Weight336.42 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The compound's ability to inhibit bacterial growth, particularly against Staphylococcus aureus, has been highlighted in several studies. For example, it has been shown to act as an antibiotic potentiator, enhancing the efficacy of existing antibiotics against resistant strains .

Antitumor Activity

Recent studies have explored the antitumor potential of benzothiazole derivatives, including those similar to the compound . These derivatives have demonstrated cytotoxic effects on various cancer cell lines, such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). Notably, IC50 values for related compounds have been reported in the range of 0.14–8.59 μM, indicating strong cytotoxicity .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial activity of benzothiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated that several derivatives exhibited potent antibacterial activity, particularly against E. coli and S. aureus .
  • Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of benzothiazole-based compounds on lung cancer cell lines. The findings revealed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting their potential as novel anticancer agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Topoisomerase II : Similar compounds have been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication in cancer cells, leading to increased DNA damage and apoptosis .
  • Antibacterial Mechanism : The compound may interfere with bacterial cell wall synthesis or function by potentiating the effects of antibiotics through inhibition of resistance mechanisms .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds similar to 4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide exhibit significant anticancer properties. Studies have shown that the benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, benzothiazole-based compounds have been reported to target specific pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to the presence of the sulfonamide group, which is known for its ability to inhibit bacterial folate synthesis . This characteristic makes it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases. The mechanism may involve the modulation of inflammatory cytokines and pathways .

Agricultural Applications

  • Pesticidal Activity : The structure of this compound suggests potential applications as a pesticide. Compounds with similar structures have been evaluated for their ability to inhibit plant pathogens and pests, offering a new avenue for agricultural pest management .
  • Herbicidal Properties : Research into related compounds indicates that they may also serve as herbicides by inhibiting specific biochemical pathways in plants, thereby controlling unwanted vegetation without harming crops .

Materials Science Applications

  • Polymeric Composites : The incorporation of this compound into polymeric matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .
  • Nanotechnology : The compound can be utilized in the synthesis of nanoparticles, which have applications in drug delivery systems and diagnostic imaging due to their biocompatibility and functionalization capabilities .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, including those related to this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, derivatives of this compound showed promising results against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The N-(thiazol-2-yl)-benzamide scaffold is widely explored in medicinal chemistry. Below is a detailed comparison with key analogs:

2.1. Substituent Variations on the Benzamide Core
  • 4-(Diethylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide: The diethyl group increases hydrophobicity, while the nitro group enhances electron-withdrawing effects, contrasting with the electron-donating methoxy in the target .
2.2. Benzothiazole Substituent Modifications
  • 6-Methoxy vs. 6-Amino/Nitro: N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): The amino group improves corrosion inhibition properties but may reduce metabolic stability compared to the methoxy group in the target compound . 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide: Lacks the sulfamoyl group but shares the 6-methoxybenzothiazole, highlighting the sulfamoyl’s role in bioactivity (e.g., adjuvant or receptor binding) .
2.3. Sulfamoyl Group Comparisons
Compound Name Sulfamoyl Substituent Key Properties/Activities Reference
Target Compound N,N-Diallyl High lipophilicity, potential CNS activity
4-(N,N-Dimethylsulfamoyl)-N-(thiazol-2-yl)benzamide N,N-Dimethyl TLR adjuvant activity
4-(N-Benzyl-N-methylsulfamoyl)-N-(6-methoxybenzothiazol-2-yl)benzamide N-Benzyl-N-methyl Enhanced steric bulk, possible kinase inhibition

Physicochemical and Spectral Data Comparison

  • Melting Points :
    • Benzothiazole derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher melting points (e.g., 4-nitro analogs: ~200°C) than methoxy-substituted compounds (~150–170°C) .
  • Spectral Characteristics: IR Spectroscopy: Sulfamoyl C=O stretches appear at ~1663–1682 cm⁻¹, while NH stretches in thiazole-amides occur at 3150–3319 cm⁻¹ . NMR: The 6-methoxy group in the target compound shows a singlet at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C), distinct from amino (δ 5–6 ppm) or nitro substituents .

Research Findings and Implications

  • Bulkier substituents (e.g., benzyl) may hinder target binding, whereas smaller groups (e.g., methyl) favor receptor interactions .
  • Benzothiazole Substituents: Methoxy groups improve metabolic stability over amino or nitro groups, which are prone to oxidation or reduction .

Q & A

Q. Basic

  • Spectroscopic Techniques:
    • NMR (¹H/¹³C): Assigns hydrogen/carbon environments; e.g., methoxy (δ ~3.8 ppm) and diallyl sulfamoyl protons (δ ~5.2–5.8 ppm) .
    • IR Spectroscopy: Confirms functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm⁻¹) .
  • Chromatography: HPLC with UV detection (λ ~254 nm) ensures >95% purity .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₃O₃S₂: 424.11) .

What in vitro assays are most suitable for preliminary evaluation of its biological activity?

Q. Basic

  • Antimicrobial Screening:
    • Broth Microdilution (CLSI guidelines): Tests MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer Activity:
    • MTT Assay: Measures cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition: Fluorescence-based assays for targets like topoisomerase II or tyrosine kinases .

What strategies are recommended to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

Q. Advanced

  • Standardized Assay Conditions: Use common positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) to calibrate results .
  • Substituent Effect Analysis: Compare analogs (e.g., chloro vs. methoxy on benzo[d]thiazole) to isolate structural contributors to activity .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for variables like cell line specificity or bacterial strain resistance .

How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?

Q. Advanced

  • Lipophilicity Adjustments: Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility or reduce logP .
  • Prodrug Design: Mask sulfamoyl groups with ester linkages for enhanced bioavailability .
  • In Silico Modeling: Use tools like SwissADME to predict absorption, metabolism, and toxicity profiles pre-synthesis .

What computational methods are employed to predict binding interactions with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina): Simulates binding to enzyme active sites (e.g., DNA gyrase for antimicrobial activity) .
  • Molecular Dynamics (MD) Simulations: Assesses stability of ligand-protein complexes over 100+ ns trajectories (GROMACS/AMBER) .
  • QSAR Models: Correlates substituent electronic parameters (Hammett σ) with bioactivity to guide design .

How do variations in sulfamoyl and benzo[d]thiazole substituents influence bioactivity and selectivity?

Q. Advanced

  • Sulfamoyl Modifications:
    • Diallyl vs. Diethyl: Diallyl groups enhance membrane permeability but may reduce metabolic stability .
  • Benzo[d]thiazole Substituents:
    • 6-Methoxy: Increases electron density, potentially enhancing DNA intercalation in anticancer assays .
  • Comparative Studies: Synthesize analogs (e.g., 6-nitro or 6-fluoro derivatives) and evaluate SAR using dose-response curves .

What analytical challenges arise in characterizing degradation products or metabolites of this compound?

Q. Advanced

  • Degradation Pathways: Oxidative cleavage of diallyl groups or hydrolysis of sulfamoyl bonds under acidic/basic conditions .
  • LC-MS/MS Metabolite Identification: Use high-resolution tandem mass spectrometry to trace phase I/II metabolites in hepatic microsomal assays .
  • Forced Degradation Studies: Expose the compound to heat, light, and pH extremes to identify labile sites .

How can researchers validate target engagement in cellular models?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA): Confirms target binding by measuring protein thermal stability shifts post-treatment .
  • Fluorescence Polarization: Quantifies ligand-receptor binding affinity in live cells using fluorescent probes .
  • CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cell lines to confirm mechanism .

What experimental controls are critical when assessing off-target effects in biological studies?

Q. Advanced

  • Negative Controls: Use inactive analogs (e.g., des-sulfamoyl derivatives) to isolate sulfamoyl-dependent effects .
  • Genome-Wide Profiling: RNA-seq or proteomics to identify unintended pathway modulation .
  • Dose-Response Curves: Ensure effects are concentration-dependent and plateau at higher doses .

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